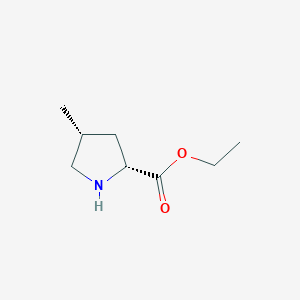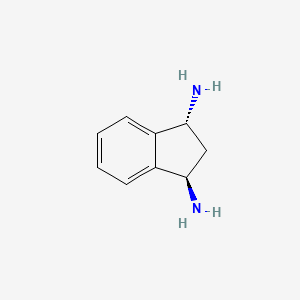![molecular formula (C36H46N2O4)n B1171469 聚[5-(2-乙基己氧基)-2-甲氧基-氰基苯乙烯] CAS No. 194292-84-7](/img/new.no-structure.jpg)
聚[5-(2-乙基己氧基)-2-甲氧基-氰基苯乙烯]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) is a conjugated polymer known for its unique optical and electronic properties. This compound is widely used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its structure allows for efficient charge transport and light emission, making it a valuable material in various technological applications .
科学研究应用
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) has a wide range of scientific research applications, including:
Chemistry: Used as a conducting polymer in the development of sensors and other electronic devices.
Biology: Employed in the creation of bio-compatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of OLEDs, organic solar cells, and other optoelectronic devices.
作用机制
Target of Action
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN, also known as MEH-PPV, is a type of conjugated polymer . Its primary targets are the electronic and optical properties of materials in which it is incorporated. It is used in applications such as organic light-emitting devices (OLEDs), solar energy conversion, thin-film transistors, and chemical sensors .
Mode of Action
MEH-PPV interacts with its targets by influencing the electronic and optical properties of the material. It has a band gap of 2.3 eV , which allows it to absorb and emit light in the visible spectrum. The polymer’s highest occupied molecular orbital (HOMO) is -5.3 eV, and its lowest unoccupied molecular orbital (LUMO) is -3 eV . These properties make MEH-PPV an effective semiconductor.
Biochemical Pathways
When MEH-PPV absorbs light, it can transfer energy within its structure, leading to the emission of light . This process is crucial in applications like OLEDs and solar cells.
Pharmacokinetics
Its solubility, molecular weight, and stability are important factors that influence its behavior in different environments .
Result of Action
The result of MEH-PPV’s action is the alteration of the optical and electronic properties of the material it is incorporated into. For example, in OLEDs, MEH-PPV can contribute to the device’s color, luminance, and efficiency . In solar cells, it can influence the device’s short-circuit current density, open-circuit voltage, fill factor, and power conversion efficiency .
Action Environment
The action of MEH-PPV can be influenced by environmental factors such as temperature and the presence of other materials. For instance, the photoluminescence spectrum of MEH-PPV is temperature independent in the range from T = 5 K to 180 K . Additionally, the introduction of other materials, like titanium dioxide, into the polymer matrix can influence the properties of the composite .
生化分析
Biochemical Properties
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) plays a significant role in biochemical reactions due to its electron-withdrawing groups and low electron energy levels . It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer processes. The polymer’s acceptor properties facilitate its interaction with electron-donating biomolecules, leading to the formation of co-assembled ultrathin films for photoelectric applications . These interactions are crucial for its function in devices like OLEDs and organic solar cells.
Cellular Effects
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The polymer’s interaction with cellular components can lead to changes in cell function, such as altered gene expression and metabolic flux
Molecular Mechanism
The molecular mechanism of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) involves its interaction with biomolecules at the molecular level. The polymer’s electron-withdrawing groups enable it to participate in electron transfer reactions, leading to enzyme inhibition or activation . Additionally, POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can bind to specific biomolecules, altering their function and leading to changes in gene expression . These molecular interactions are critical for the polymer’s function in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can change over time. The polymer’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) maintains its stability over extended periods, making it suitable for long-term applications in devices like OLEDs and organic solar cells
Dosage Effects in Animal Models
The effects of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) vary with different dosages in animal models. At low doses, the polymer may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can cause toxic or adverse effects, including cellular damage and disrupted metabolic pathways . Understanding the dosage effects is crucial for determining the polymer’s safety and efficacy in biomedical applications.
Metabolic Pathways
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The polymer’s electron-withdrawing groups enable it to participate in redox reactions, influencing the overall metabolic activity of cells
Transport and Distribution
The transport and distribution of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) within cells and tissues are critical for its function. The polymer interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for the polymer’s effectiveness in applications like drug delivery and tissue engineering .
Subcellular Localization
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) exhibits specific subcellular localization, which affects its activity and function. The polymer’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) is essential for optimizing its function in various applications, including biomedical devices and metabolic engineering .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) typically involves a precursor route. One common method is the chlorine precursor route, where the polymer is synthesized through a series of reactions involving chlorinated intermediates. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods: In industrial settings, the production of this polymer can be scaled up using techniques like miniemulsion polymerization. This method allows for the production of fluorescent microspheres of the polymer, which can be used in various applications. The process involves the dispersion of the monomer in a continuous phase, followed by polymerization under controlled conditions .
化学反应分析
Types of Reactions: POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced by exposure to oxygen or other oxidizing agents, leading to changes in the polymer’s electronic properties.
Reduction: The polymer can be reduced using reducing agents, which can alter its conductivity and other properties.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the polymer chain .
相似化合物的比较
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can be compared with other similar conjugated polymers, such as:
Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene): Known for its use in OLEDs and solar cells, similar to POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN).
Poly(3-hexylthiophene-2,5-diyl): Another conjugated polymer used in organic electronics, but with different structural and electronic properties.
Poly(9,9-di-n-octylfluorenyl-2,7-diyl): Used in light-emitting applications, but with a different backbone structure.
The uniqueness of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) lies in its specific combination of optical and electronic properties, which make it highly suitable for certain optoelectronic applications.
属性
CAS 编号 |
194292-84-7 |
|---|---|
分子式 |
(C36H46N2O4)n |
分子量 |
0 |
同义词 |
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(But-2-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1171390.png)



